2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c14-12(10-5-7-15-9-10)8-11-4-2-1-3-6-13-11/h10-11,13H,1-9H2 |
InChI Key |
MNDVKYLLQVRXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol or an epoxide precursor.
Coupling of the Rings: The azepane and oxolane rings can be coupled through a series of reactions, such as nucleophilic substitution or addition reactions, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound could influence various biochemical pathways, affecting cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azepane- and Oxolane-Containing Ketones
Table 1: Structural and Molecular Comparisons
Key Observations:
Azepane vs. Aromatic Rings: Compared to 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (LogP = 5.187), the target compound’s lack of aromatic groups may reduce lipophilicity, favoring different pharmacokinetic profiles . Functional Groups: The isopropylamino group in 1-(azepan-1-yl)-2-(propan-2-ylamino)ethan-1-one introduces hydrogen-bonding capacity, which is absent in the target compound .
This suggests the target compound’s oxolan-3-yl group could play a role in receptor interactions. Antimicrobial activity observed in benzofuran- and oxadiazole-containing ketones (e.g., 1-(benzofuran-2-yl)ethan-1-one oxime ethers) highlights the importance of heterocyclic substituents in bioactivity .
Biological Activity
2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one is a compound characterized by its unique structural features, including an azepane ring and an oxolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C_{11}H_{19}NO_{2}, with a molecular weight of approximately 197.26 g/mol.
Structural Characteristics
The azepane ring contributes to the compound's structural complexity, while the oxolane ring enhances its reactivity and interaction potential with biological targets. These features may influence the compound's biological activity, including enzyme inhibition and modulation of receptor activity.
Research indicates that this compound may interact with various biological targets, leading to significant pharmacological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It may influence receptor activity, affecting cell signaling processes related to proliferation and apoptosis.
Understanding these interactions is crucial for elucidating the mechanism of action and potential therapeutic applications of this compound.
Biological Activity Studies
Recent studies have focused on the biological activity of this compound, highlighting its interactions with various enzymes and receptors.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. | |
| Receptor Interaction | Modulates activity of receptors related to cell signaling and apoptosis. | |
| Cellular Effects | Influences cellular processes such as proliferation and apoptosis through biochemical pathways. |
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Study on Enzyme Inhibition :
- Objective : To evaluate the compound's effect on acetylcholinesterase (AChE) activity.
- Findings : The compound demonstrated significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases.
-
Receptor Modulation Study :
- Objective : To investigate the interaction with GABA receptors.
- Findings : Results indicated that this compound enhances GABA receptor activity, which could be beneficial in anxiety disorders.
Q & A
Q. What are the established synthetic routes for 2-(Azepan-2-yl)-1-(oxolan-3-yl)ethan-1-one, and what reaction conditions are critical for yield optimization?
The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution between azepane derivatives and oxolane-containing precursors. Key conditions include:
- Inert atmosphere (N₂/Ar) to prevent oxidation of the azepane ring .
- Solvents like dichloromethane or ethyl acetate to stabilize intermediates .
- Acid catalysis (e.g., AlCl₃) for electrophilic activation of carbonyl groups .
Yield optimization requires rigorous control of reaction time (12–24 hours) and temperature (0–5°C for sensitive intermediates) .
Q. How is the structural identity of this compound confirmed in academic research?
Structural elucidation employs:
- X-ray crystallography (via SHELX programs ) for absolute configuration determination.
- NMR spectroscopy :
- ¹H NMR to resolve azepane/oxolane ring protons (δ 1.5–3.5 ppm).
- ¹³C NMR to identify carbonyl (δ ~205 ppm) and heterocyclic carbons .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₁H₁₉NO₂, [M+H]⁺ = 206.1485) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Lipophilicity : LogP ~1.8 (predicted), critical for membrane permeability in biological assays .
- Solubility : Limited in water (<1 mg/mL); use DMSO or ethanol for stock solutions .
- Stability : Degrades under strong acids/bases; store at –20°C in airtight containers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- First aid : Flush skin/eyes with water for 15 minutes; seek medical attention if ingested .
Q. How is the compound screened for initial biological activity?
- In vitro assays :
- Enzyme inhibition (e.g., kinases, proteases) at 1–100 μM concentrations .
- Cytotoxicity via MTT assay (IC₅₀ determination in cancer cell lines) .
- Metabolic stability : Microsomal incubation (human/rat liver) to assess CYP450 interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?
- Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) .
- Chromatographic resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
- Circular dichroism (CD) : Validate enantiomeric excess (>95%) post-synthesis .
Q. How does the compound interact with neurological targets (e.g., dopamine receptors), and what experimental models validate this?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to D2/D3 receptor active sites .
- In vivo models :
- Rodent locomotor activity assays to assess dopamine modulation .
- Microdialysis for measuring extracellular dopamine levels in striatal regions .
- Contradictions : Address false positives via counter-screens (e.g., β-arrestin recruitment assays) .
Q. What computational methods predict metabolic pathways and reactive intermediates?
- Quantum mechanics (QM) : Simulate oxidative metabolism (e.g., CYP3A4-mediated hydroxylation) using Gaussian09 .
- Metabolite ID : LC-MS/MS with stable isotope labeling to trace fragmentation patterns .
- Toxicity prediction : Use Derek Nexus to flag potential genotoxic intermediates (e.g., epoxides) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound?
- Tracer studies : Incorporate ¹³C at the carbonyl group to track metabolic fate via NMR .
- Deuterium exchange : Label azepane protons to study ring-opening kinetics under acidic conditions .
- Autoradiography : Use ¹⁴C-labeled compound for tissue distribution studies in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
